molecular formula C9H9ClN2O B13854973 (5-Chloro-1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol

(5-Chloro-1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol

Cat. No.: B13854973
M. Wt: 196.63 g/mol
InChI Key: UIKFYQDOLRMMQQ-UHFFFAOYSA-N
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Description

(5-Chloro-1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol is a halogenated heterocyclic compound with the molecular formula C8H7ClN2O. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol typically involves the halogenation of pyrrolopyridine derivatives. One common method includes the reaction of 1-methylpyrrolo[2,3-b]pyridine with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The resulting chlorinated intermediate is then subjected to a reduction reaction using a suitable reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding a dechlorinated derivative.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted pyrrolopyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Chloro-1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the growth of pathogenic microorganisms or cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol
  • (5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol
  • (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol

Uniqueness

(5-Chloro-1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the hydroxyl group at specific positions on the pyrrolopyridine ring system enhances its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

(5-chloro-1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol

InChI

InChI=1S/C9H9ClN2O/c1-12-3-2-6-7(5-13)8(10)4-11-9(6)12/h2-4,13H,5H2,1H3

InChI Key

UIKFYQDOLRMMQQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C(=CN=C21)Cl)CO

Origin of Product

United States

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